molecular formula C18H20BClN2O3 B6337748 2-(4-Chlorobenzamido)pyridine-4-boronic acid pinacol ester CAS No. 2096341-36-3

2-(4-Chlorobenzamido)pyridine-4-boronic acid pinacol ester

Cat. No. B6337748
CAS RN: 2096341-36-3
M. Wt: 358.6 g/mol
InChI Key: KIONHJYEGYYXMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chlorobenzamido)pyridine-4-boronic acid pinacol ester, also known as CPBP, is a small molecule synthesized from 4-chlorobenzamidine, pyridine-4-boronic acid pinacol ester, and a coupling reagent. It is an important intermediate for the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and specialty chemicals. CPBP is used in a wide range of scientific research applications, including drug discovery, catalysis, and material science.

Scientific Research Applications

2-(4-Chlorobenzamido)pyridine-4-boronic acid pinacol ester has a wide range of scientific research applications. It has been used in drug discovery to identify new compounds with potential therapeutic properties. It has also been used in catalysis to improve the efficiency of chemical reactions. In material science, 2-(4-Chlorobenzamido)pyridine-4-boronic acid pinacol ester has been used to synthesize new materials with tailored properties.

Mechanism of Action

2-(4-Chlorobenzamido)pyridine-4-boronic acid pinacol ester is a small molecule that is able to bind to a variety of proteins and enzymes. It is able to interact with proteins through hydrophobic, electrostatic, and hydrogen-bonding interactions. These interactions allow 2-(4-Chlorobenzamido)pyridine-4-boronic acid pinacol ester to modulate the activity of the proteins and enzymes it binds to, which in turn affects the biochemical and physiological processes of the cell.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(4-Chlorobenzamido)pyridine-4-boronic acid pinacol ester depend on the proteins and enzymes it binds to. It has been shown to modulate the activity of enzymes involved in the metabolism of drugs, hormones, and neurotransmitters. It has also been shown to affect the expression of genes involved in cell proliferation and apoptosis.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(4-Chlorobenzamido)pyridine-4-boronic acid pinacol ester in lab experiments include its stability, solubility, and low cost. It is also relatively easy to synthesize, which makes it an attractive option for researchers. The main limitation of 2-(4-Chlorobenzamido)pyridine-4-boronic acid pinacol ester is its limited solubility in water, which can make it difficult to use in aqueous solutions.

Future Directions

For 2-(4-Chlorobenzamido)pyridine-4-boronic acid pinacol ester include its use in drug discovery, catalysis, and material science. It could also be used to study the structure and function of proteins and enzymes, and to develop new therapeutic compounds. Additionally, 2-(4-Chlorobenzamido)pyridine-4-boronic acid pinacol ester could be used to study the effects of small molecules on gene expression and cell signaling pathways.

Synthesis Methods

The synthesis of 2-(4-Chlorobenzamido)pyridine-4-boronic acid pinacol ester involves the reaction of 4-chlorobenzamidine with pyridine-4-boronic acid pinacol ester using a coupling reagent. The reaction is typically carried out in an organic solvent such as dichloromethane or dimethylformamide at room temperature. The reaction yields a white solid that can be purified by recrystallization.

properties

IUPAC Name

4-chloro-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BClN2O3/c1-17(2)18(3,4)25-19(24-17)13-9-10-21-15(11-13)22-16(23)12-5-7-14(20)8-6-12/h5-11H,1-4H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIONHJYEGYYXMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorobenzamido)pyridine-4-boronic acid pinacol ester

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